

Spectroscopic comparison between 1H-indazole and 2H-indazole tautomers.

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Compound of Interest

Compound Name: 7-Bromo-4-methoxy-1H-indazole

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A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Tautomers

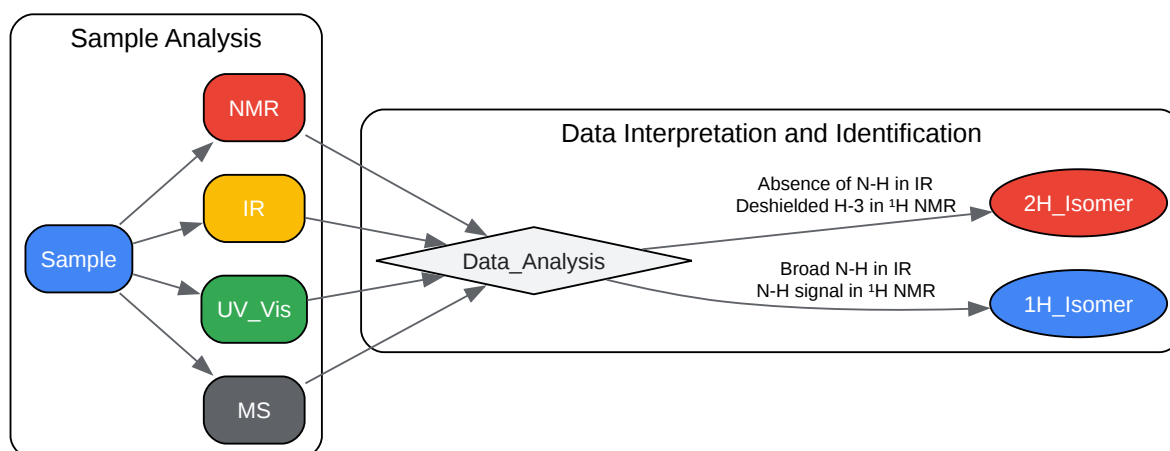
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.^[1] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential.^{[1][2]} This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

The 1H-tautomer is generally the more thermodynamically stable form and thus predominates in various states.^{[1][3][4][5][6]} However, synthetic routes often yield mixtures of both N-1 and N-2 substituted isomers, necessitating reliable analytical techniques for their distinction.^{[1][3]} Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for this purpose.^{[1][3]}

The Tautomeric Equilibrium of Indazole

Indazole's tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring.^{[3][4]} The 1H-indazole is often referred to as the benzenoid form, while the

2H-indazole is described as the quinonoid form.[3][4] This structural difference, though subtle, gives rise to distinct electronic and steric environments, which are reflected in their spectroscopic signatures.



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